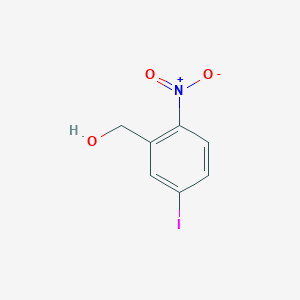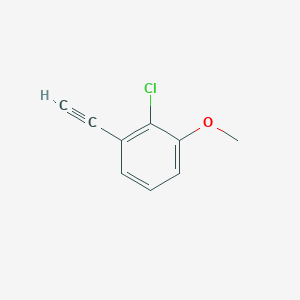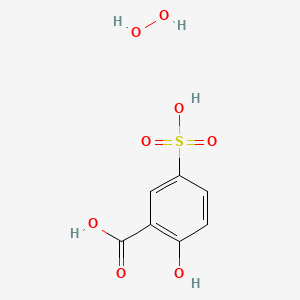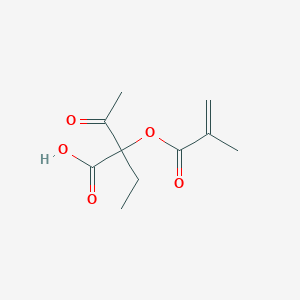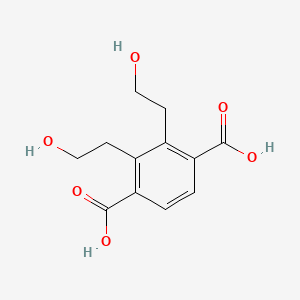
Bis(2-hydroxyethyl) terephthalic acid
Übersicht
Beschreibung
Bis(2-hydroxyethyl) terephthalic acid is an organic compound that serves as an ester of ethylene glycol and terephthalic acid. This compound is also a product of the glycolysis reaction of PET with ethylene glycol .
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl) terephthalic acid has a wide range of applications in scientific research:
Polymer Synthesis: It is used to synthesize unsaturated polyester resins and new biocompatible polymer systems.
Biomedical Applications: Due to its excellent biocompatibility and mechanical properties, it is investigated for use in drug delivery and tissue engineering.
Environmental Research: The compound is studied for its role in the degradation of PET, contributing to environmental sustainability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-hydroxyethyl) terephthalic acid can be synthesized through the esterification of terephthalic acid with ethylene glycol. This reaction typically requires a catalyst, such as antimony trioxide, and is conducted at elevated temperatures . Another method involves the degradation of PET using ethylene glycol in the presence of a catalyst, which allows for the recycling of PET waste .
Industrial Production Methods
In industrial settings, the production of this compound often involves the glycolysis of PET. This process is advantageous as it allows for the recycling of PET waste, reducing environmental impact . The reaction is carried out at moderate temperatures and does not require high vacuum conditions, making it energy-efficient .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl) terephthalic acid undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of ester groups between molecules.
Hydrolysis: The compound can be hydrolyzed to produce terephthalic acid and ethylene glycol.
Common Reagents and Conditions
Major Products
Terephthalic Acid: A major product of the hydrolysis of this compound.
Bis(4-hydroxybutyl) Terephthalic Acid: A product of the transesterification reaction with 1,4-butanediol.
Wirkmechanismus
The mechanism by which bis(2-hydroxyethyl) terephthalic acid exerts its effects involves its role as an intermediate in the degradation of PET. Enzymes such as PETase and MHETase hydrolyze PET into this compound, which is further broken down into terephthalic acid and ethylene glycol . This process is crucial for the biodegradation of PET and the recycling of plastic waste .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Terephthalate: Another ester of terephthalic acid, used in the production of PET.
Mono(2-hydroxyethyl) Terephthalic Acid: An intermediate in the degradation of PET, similar to bis(2-hydroxyethyl) terephthalic acid.
Bis(2-ethylhexyl) Terephthalate: Used as a plasticizer in various polymer applications.
Uniqueness
This compound is unique due to its dual role as both a monomer in polymer synthesis and an intermediate in the degradation of PET. Its ability to be synthesized from PET waste makes it a valuable compound for recycling and environmental sustainability .
Eigenschaften
IUPAC Name |
2,3-bis(2-hydroxyethyl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c13-5-3-7-8(4-6-14)10(12(17)18)2-1-9(7)11(15)16/h1-2,13-14H,3-6H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOZICYPRBHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)CCO)CCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


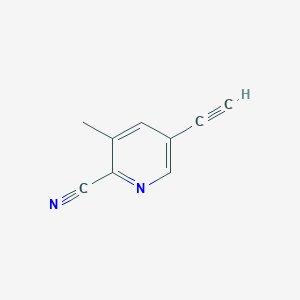
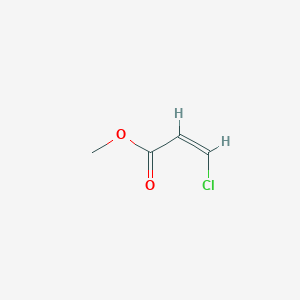
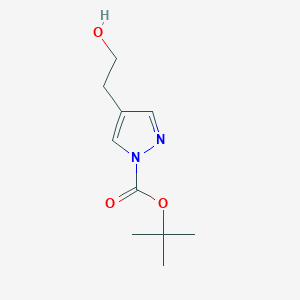

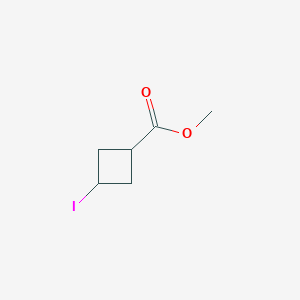
![Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B8145714.png)
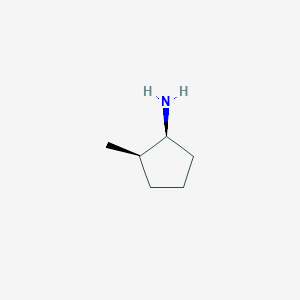
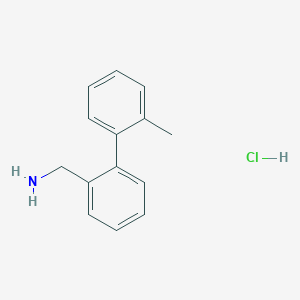
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8145728.png)
